3-{[1-(1-methyl-1H-indazole-3-carbonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline
Description
Properties
IUPAC Name |
(1-methylindazol-3-yl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O2/c1-27-20-9-5-3-7-18(20)22(26-27)23(29)28-12-10-16(11-13-28)15-30-21-14-17-6-2-4-8-19(17)24-25-21/h3,5,7,9,14,16H,2,4,6,8,10-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWUBUVPRUJLZFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)C(=O)N3CCC(CC3)COC4=NN=C5CCCCC5=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Indazoles
are a class of compounds that have been found to have a wide variety of medicinal applications, including as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents. Some indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μM, causing a block in the G0–G1 phase of the cell cycle.
Biological Activity
3-{[1-(1-methyl-1H-indazole-3-carbonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline (CAS Number: 2310128-52-8) is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its molecular characteristics, biological mechanisms, and relevant case studies highlighting its efficacy and applications.
Molecular Characteristics
The compound's molecular formula is , with a molecular weight of 405.5 g/mol. The structure includes a piperidine moiety linked to an indazole carbonyl group, which is critical for its interaction with biological targets.
| Property | Value |
|---|---|
| CAS Number | 2310128-52-8 |
| Molecular Formula | C23H27N5O2 |
| Molecular Weight | 405.5 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Research indicates that this compound acts primarily as a synthetic cannabinoid receptor agonist , which means it binds to cannabinoid receptors in the brain and mimics the effects of naturally occurring cannabinoids. This activity suggests potential applications in pain management and neuroprotection.
Pharmacological Effects
The compound has shown various biological effects in preclinical studies, including:
- Analgesic Properties : Demonstrated effectiveness in reducing pain responses in animal models.
- Anti-inflammatory Effects : Exhibited the ability to modulate inflammatory pathways, making it a candidate for treating inflammatory conditions.
- Neuroprotective Effects : Potential to protect against neurodegeneration by influencing neuronal signaling pathways.
Study 1: Analgesic Efficacy
In a controlled study involving rodents, the administration of this compound resulted in significant pain relief compared to control groups. The study highlighted its potential utility in chronic pain management.
Study 2: Anti-inflammatory Activity
A separate investigation assessed the compound's anti-inflammatory properties using lipopolysaccharide (LPS)-induced inflammation models. Results indicated a marked reduction in pro-inflammatory cytokines (such as IL-6 and TNF-alpha), suggesting that the compound may serve as a therapeutic agent for inflammatory diseases.
Study 3: Neuroprotection
In vitro studies demonstrated that the compound could protect neuronal cells from oxidative stress-induced apoptosis. This finding supports its potential role in treating neurodegenerative disorders such as Alzheimer's disease.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Modifications
BK80295 (3-{[1-(4-Methyl-1,3-Thiazol-2-Yl)Piperidin-4-Yl]Methoxy}-5,6,7,8-Tetrahydrocinnoline)
- Structural Difference : Replaces the indazole-3-carbonyl group with a 4-methylthiazole substituent on the piperidine ring.
- Impact :
- Application : Likely optimized for different therapeutic targets, such as anti-inflammatory or antiviral agents, based on thiazole’s prevalence in these domains.
Benzamide Derivatives (e.g., 2-[(1S)-1-Cyclohexylethoxy]-5-Fluoro-N-[1-(Methylsulfonyl)Piperidin-4-Yl]-4-(3-Oxo-5,6,7,8-Tetrahydro[1,2,4]Triazolo[4,3-a]Pyridin-2(3H)-Yl)Benzamide)
- Structural Difference: Benzamide core instead of cinnoline; includes triazolo-pyridine and sulfonyl groups.
- Impact: Pharmacokinetics: The fluorine atom may reduce metabolic degradation, while the sulfonyl group increases polarity and plasma protein binding . Target Specificity: Triazolo-pyridine systems are common in kinase inhibitors (e.g., JAK/STAT inhibitors), suggesting divergent therapeutic applications compared to cinnoline-based compounds.
Simpler Indazole Derivatives
6-Methoxy-3-Methyl-1H-Indazole (Similarity: 0.75)
- Structural Difference: Lacks the piperidine-cinnoline extension, retaining only the methyl-indazole subunit.
- Impact :
Pyrazole and Pyridazinone Derivatives
5-Amino-4-Chloro-2-Phenyl-3-(2H)-Pyridazinone (Pyrazon)
- Structural Difference: Pyridazinone core with chloro and phenyl substituents.
- Impact: Application: Used as a herbicide (photosynthesis inhibitor), highlighting the agrochemical relevance of pyridazinones vs. the presumed pharmaceutical focus of the target compound .
Triazolone-Piperidine Derivatives
5-{1-[(4-Bromophenyl)Acetyl]Piperidin-4-Yl}-4-Phenyl-2,4-Dihydro-3H-1,2,4-Triazol-3-One
- Structural Difference : Triazolone core with bromophenyl-acetyl substituents.
- Target Engagement: Triazolones are common in antifungal and anticancer agents, suggesting distinct mechanistic pathways.
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
